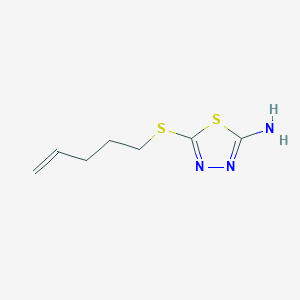
5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the thiadiazole family, which is known for its diverse biological and pharmacological activities.
Mechanism of Action
The mechanism of action of 5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine varies depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. In agriculture, it acts as a fungicide by inhibiting the growth of fungal cells. In materials science, it acts as a precursor for the synthesis of materials with unique electronic and optical properties.
Biochemical and Physiological Effects:
5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine has been shown to have several biochemical and physiological effects. In medicine, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In agriculture, it has been shown to inhibit the growth of fungal cells and protect crops from diseases. In materials science, it has been shown to have unique electronic and optical properties that make it suitable for use in various applications.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine in lab experiments include its diverse biological activities, its ease of synthesis, and its potential for use in various applications. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research involving 5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine. In medicine, further research is needed to fully understand its potential as an anticancer agent and to develop more effective treatments for cancer. In agriculture, research is needed to develop more efficient and environmentally friendly methods for using this compound as a fungicide and insecticide. In materials science, research is needed to explore the potential applications of this compound in optoelectronics and photovoltaics. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine can be achieved through several methods, including the reaction of 4-pentenylsulfanylhydrazine with carbon disulfide and subsequent cyclization with chloroacetic acid. Another method involves the reaction of 4-pentenylsulfanylhydrazine with thiosemicarbazide in the presence of sodium hydroxide.
Scientific Research Applications
5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In agriculture, it has been used as a fungicide and insecticide. In materials science, it has been used as a precursor for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics.
properties
IUPAC Name |
5-pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S2/c1-2-3-4-5-11-7-10-9-6(8)12-7/h2H,1,3-5H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOULWLKDITVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pent-4-enylsulfanyl-1,3,4-thiadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
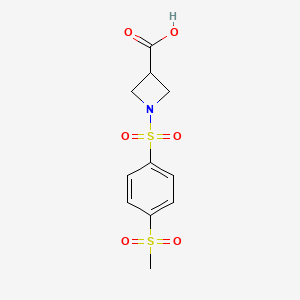
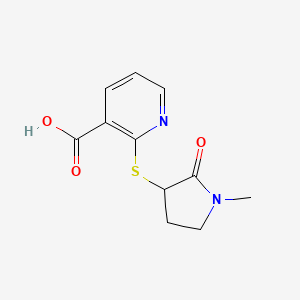

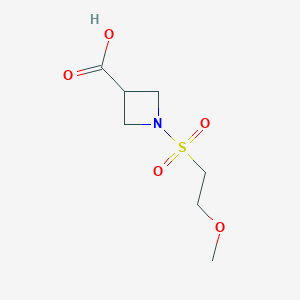
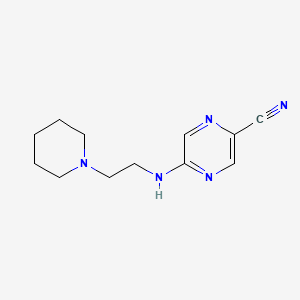
![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)
![2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)
![2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B7578661.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)
![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)
